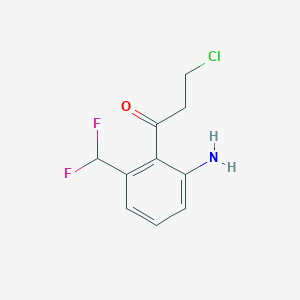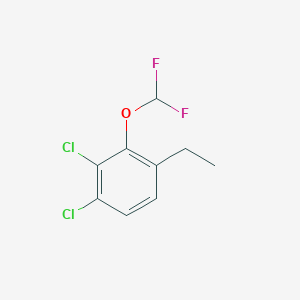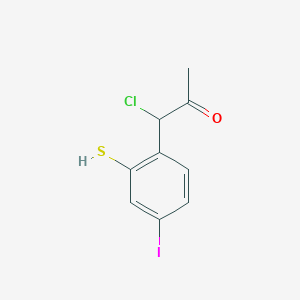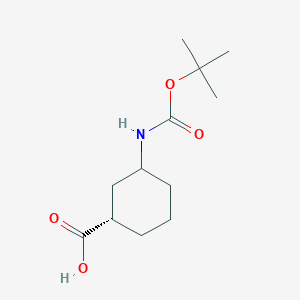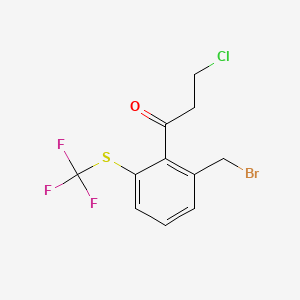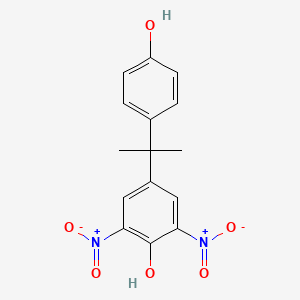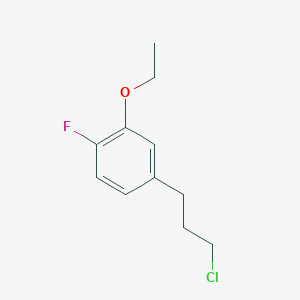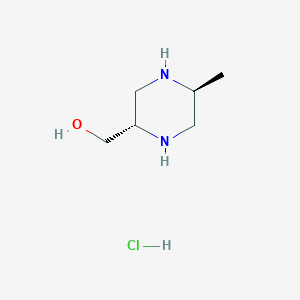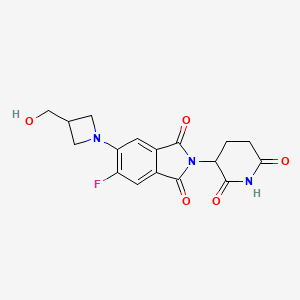
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a piperidine ring, a fluoro-substituted isoindoline core, and an azetidine moiety, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoro group, and the construction of the azetidine moiety. The following is a general outline of the synthetic route:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester. Common reagents for this step include strong acids or bases to facilitate the cyclization process.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This step requires careful control of reaction conditions to ensure selective fluorination.
Construction of the Azetidine Moiety: The azetidine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol. This step may involve the use of protecting groups to ensure selective formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the piperidine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophilic reagents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or protein-protein interactions.
Industrial Applications: The compound’s unique properties may make it useful in the development of new industrial catalysts or other chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction. The fluoro group and the azetidine moiety may play important roles in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: A well-known compound with a similar isoindoline-1,3-dione core structure.
Lenalidomide: A derivative of thalidomide with enhanced biological activity.
Pomalidomide: Another derivative of thalidomide with distinct pharmacological properties.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione is unique due to the presence of the fluoro group and the azetidine moiety, which are not found in the similar compounds listed above. These structural features may confer unique biological activities and chemical reactivity, making this compound a valuable subject for further research and development.
Eigenschaften
Molekularformel |
C17H16FN3O5 |
|---|---|
Molekulargewicht |
361.32 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-[3-(hydroxymethyl)azetidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H16FN3O5/c18-11-3-9-10(4-13(11)20-5-8(6-20)7-22)17(26)21(16(9)25)12-1-2-14(23)19-15(12)24/h3-4,8,12,22H,1-2,5-7H2,(H,19,23,24) |
InChI-Schlüssel |
VQWPUJJZXZBJDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)N4CC(C4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)

